2-cyano-N-(3-hydroxypropyl)acetamide
Description
2-Cyano-N-(3-hydroxypropyl)acetamide is a cyanoacetamide derivative characterized by a cyano group (-CN) at the α-position of the acetamide backbone and a 3-hydroxypropyl (-CH2CH2CH2OH) substituent on the nitrogen atom. This polar hydroxyalkyl group enhances solubility in protic solvents compared to nonpolar analogs, making it valuable in pharmaceutical and agrochemical synthesis. Cyanoacetamides are widely used as intermediates for heterocyclic compounds, leveraging their reactivity in Knoevenagel condensations and nucleophilic additions .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-cyano-N-(3-hydroxypropyl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-3-2-6(10)8-4-1-5-9/h9H,1-2,4-5H2,(H,8,10) |
InChI Key |
PTDWEZSSIVHKSU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CC#N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The biological and physicochemical properties of cyanoacetamides are heavily influenced by the N-substituent. Key analogs include:
Physical Properties
- Melting Points: 2-Cyano-N-(4-(3-oxomorpholino)phenyl)acetamide: 190°C 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: 165–167°C 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h): Molecular weight ~234 g/mol (calculated from MS data)
The hydroxypropyl group in the target compound likely lowers the melting point compared to aromatic analogs (e.g., 3h, 3g) due to reduced crystallinity from hydrogen bonding.
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Trends
- Bioactivity : Hydroxypropyl and methoxybenzyl derivatives show promise in antimicrobial and anticancer studies, though specific data for the target compound are lacking .
- Computational Studies: DFT geometry optimization () aids in predicting reactivity and interaction profiles for cyanoacetamides .
- Safety Gaps: Toxicity data for hydroxyalkyl-substituted cyanoacetamides remain sparse, highlighting a need for comprehensive risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
